molecular formula C9H5ClN4 B190092 3-Chloro-1H-pyrazolo[3,4-b]quinoxaline CAS No. 160315-07-1

3-Chloro-1H-pyrazolo[3,4-b]quinoxaline

Cat. No. B190092
M. Wt: 204.61 g/mol
InChI Key: GHSHUHWQXKLQIU-UHFFFAOYSA-N
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Description

3-Chloro-1H-pyrazolo[3,4-b]quinoxaline is a chemical compound with the IUPAC name 3-chloro-2H-pyrazolo [4,3-b]quinoxaline . It is a member of the 1H-Pyrazolo[3,4-b]quinolines family, which are three-membered azaheterocyclic systems composed of a pyrazole-and-quinoline fragment .


Synthesis Analysis

The synthesis of 1H-Pyrazolo[3,4-b]quinolines, which includes 3-Chloro-1H-pyrazolo[3,4-b]quinoxaline, has been researched for over 100 years . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . A microwave-assisted reductive cyclization reaction using triphenylphosphine as a reducing agent has also been investigated .


Molecular Structure Analysis

The parent structure of 1H-Pyrazolo[3,4-b]quinolines can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties . The structure of 3-Chloro-1H-pyrazolo[3,4-b]quinoxaline specifically includes a chlorine atom at the 3-position .


Chemical Reactions Analysis

In the reaction mixture, only traces of two 1H-pyrazolo[3,4-b]quinolines were found . The reaction process in the reactor takes 25 minutes with moderate yields (30–38%) .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Derivatives : Derivatives of 3-Chloro-1H-pyrazolo[3,4-b]quinoxaline, such as 3-(D-erythro-glycerol-1-yl)-1H-pyrazolo[3,4-b]quinoxaline, have been synthesized. The effects of different substitutions on the chemical shift of protons in these compounds have been studied using 1H NMR techniques (Sallam et al., 2000).

  • 1,3-Dipolar Cycloaddition Reactions : 1,3-Dipolar cycloaddition reactions have been utilized to synthesize pyridazino[3,4‐b]quinoxalines and pyrazolo[3,4‐b]quinoxaline derivatives (Kim et al., 1990).

  • Formation of Novel Tetracyclic Ring Systems : Reactions involving 2-chloro-3-(3-chloro-1H-pyrazol-5-yl)quinoxaline with aldehydes resulted in the formation of a new pyrazolo[2′,3′:3,4][1,3]oxazino[5,6-b]quinoxaline system, demonstrating the potential for creating novel ring structures (Banekovich et al., 2003).

Biological Applications and Properties

  • Antifungal Activity : Novel 1H-pyrazolo[3,4-b]quinoxalines, also known as flavazoles, have shown antifungal activity, indicating their potential use in developing antifungal agents (Kurasawa et al., 1986).

  • Antimicrobial Properties : Pyrazolo[3,4-b]quinoline derivatives exhibit antimicrobial activity, making them candidates for further exploration as antimicrobial agents (El-Sayed & Aboul‐Enein, 2001).

  • Photophysical Properties : Studies have been conducted on the fluorescence behavior and photophysical properties of various derivatives of 1H-Pyrazolo[3,4-b]quinoline and 1H-Pyrazolo[3,4-b]quinoxaline. This research provides insights into their potential use in optoelectronic applications, such as organic light-emitting diodes and photovoltaics (Mac et al., 2007).

Over a Century of Research and Synthesis

  • Historical Overview and Applications : A comprehensive review of over 100 years of research on the synthesis, photophysical, and biological properties of 1H-pyrazolo[3,4-b]quinolines has been provided. This includes methods of synthesis and potential applications as fluorescent sensors and biologically active compounds (Danel et al., 2022).

Future Directions

The future directions for research on 3-Chloro-1H-pyrazolo[3,4-b]quinoxaline and related compounds could include further exploration of their potential as TRK inhibitors , as well as their use as potential fluorescent sensors and biologically active compounds .

properties

IUPAC Name

3-chloro-2H-pyrazolo[4,3-b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN4/c10-8-7-9(14-13-8)12-6-4-2-1-3-5(6)11-7/h1-4H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSHUHWQXKLQIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC3=C(NN=C3N=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424879
Record name 3-Chloro-2H-pyrazolo[3,4-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1H-pyrazolo[3,4-b]quinoxaline

CAS RN

160315-07-1
Record name 3-Chloro-2H-pyrazolo[3,4-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MA Ortega, ME Montoya, B Zarranz, A Jaso… - Bioorganic & medicinal …, 2002 - Elsevier
Protein kinases are involved in most physiological processes and in numerous diseases. Therefore, inhibitors of protein kinases have therefore a wide therapeutic potential. While …
Number of citations: 61 www.sciencedirect.com
M Heydenreich, A Koch, G Sarodnick, E Kleinpeter - Tetrahedron, 2005 - Elsevier
The synthesis of a series of 1H-pyrazolo[3,4-b]quinoxalines (flavazoles) by acylation, alkylation, halogenation, and aminomethylation of the parent compound is reported and their …
Number of citations: 7 www.sciencedirect.com

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